3-(4-chloro-3-nitro-1H-pyrazol-1-yl)-N-{4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl}propanamide
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Overview
Description
3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE is a complex organic compound that features a pyrazole ring substituted with chloro and nitro groups, a pyridazine ring, and a sulfonamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine derivatives with β-diketones.
Substitution Reactions: The chloro and nitro groups are introduced through electrophilic aromatic substitution reactions.
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through condensation reactions involving appropriate precursors.
Sulfonamide Linkage Formation: The sulfonamide linkage is formed by reacting the amine group of the pyridazine ring with a sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Reduction of Nitro Group: Formation of an amino group.
Substitution of Chloro Group: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfonamide linkages.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors through its sulfonamide and pyrazole moieties. The chloro and nitro groups could also play a role in modulating its activity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 3-(5-AMINO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE
- 3-(4-CHLORO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE
Uniqueness
The presence of both chloro and nitro groups on the pyrazole ring, along with the sulfonamide linkage to a pyridazine ring, makes 3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)-N~1~-(4-{[(6-CHLORO-3-PYRIDAZINYL)AMINO]SULFONYL}PHENYL)PROPANAMIDE unique. These structural features confer distinct chemical reactivity and potential biological activity .
Properties
Molecular Formula |
C16H13Cl2N7O5S |
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Molecular Weight |
486.3 g/mol |
IUPAC Name |
3-(4-chloro-3-nitropyrazol-1-yl)-N-[4-[(6-chloropyridazin-3-yl)sulfamoyl]phenyl]propanamide |
InChI |
InChI=1S/C16H13Cl2N7O5S/c17-12-9-24(22-16(12)25(27)28)8-7-15(26)19-10-1-3-11(4-2-10)31(29,30)23-14-6-5-13(18)20-21-14/h1-6,9H,7-8H2,(H,19,26)(H,21,23) |
InChI Key |
RUNITGAKSKHUTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl)S(=O)(=O)NC3=NN=C(C=C3)Cl |
Origin of Product |
United States |
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